5-amino-1-(4-bromobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide - 899981-30-7

5-amino-1-(4-bromobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide

Catalog Number: EVT-2805617
CAS Number: 899981-30-7
Molecular Formula: C18H16BrN5O3
Molecular Weight: 430.262
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Orexin A

  • Compound Description: Orexin A is a hypothalamic neuropeptide known to regulate arousal, feeding, and reward pathways. It exerts its effects through the orexin 1 and orexin 2 receptors. Research suggests that Orexin A exhibits antinociceptive properties in the brain, particularly within the ventrolateral periaqueductal gray (vlPAG) region []. This analgesic effect is attributed to the activation of postsynaptic OX1 receptors, which in turn stimulate the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). The elevated 2-AG levels then cause retrograde inhibition of GABA release in the vlPAG, ultimately leading to a reduction in pain perception [].

(R)-(+)-[2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-napthalenylmethanone (WIN 55,212-2)

  • Compound Description: WIN 55,212-2 is a well-characterized cannabinoid receptor agonist that exhibits high affinity for both CB1 and CB2 receptors. This compound is frequently used in research to investigate the effects of cannabinoid receptor activation. Studies have shown that WIN 55,212-2 can induce antinociception and hypothermia in animal models []. Furthermore, it can depress GABAergic transmission in the vlPAG by enhancing the synthesis of 2-AG, an effect that can be blocked by CB1 receptor antagonists []. Notably, WIN 55,212-2 displays potent efficacy as a CB1 receptor agonist, surpassing the efficacy of Δ9-tetrahydrocannabinol (Δ9-THC) [].

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride (SR141716A)

  • Compound Description: SR141716A is a selective CB1 cannabinoid receptor antagonist. It effectively blocks the effects of CB1 receptor agonists, such as WIN 55,212-2. Research has demonstrated that SR141716A can reverse the neuroprotective effects of CB1 receptor activation against oxidative neuronal injury []. This suggests that CB1 receptor activation might contribute to protecting neurons from oxidative damage.

Anandamide

  • Compound Description: Anandamide is an endogenous cannabinoid neurotransmitter that binds to both CB1 and CB2 receptors. It plays a role in regulating various physiological processes, including mood, appetite, pain sensation, and memory. Recent studies highlight an intriguing aspect of anandamide's pharmacology: it can elicit vasorelaxation in certain blood vessels through a mechanism independent of CB1 or CB2 receptor activation []. This finding suggests the existence of a yet-to-be-identified anandamide receptor that mediates these effects. This novel receptor appears to be coupled to Gi proteins and, upon activation by anandamide, triggers a signaling cascade involving phosphatidylinositol 3-kinase (PI3K) and Akt, ultimately leading to the activation of endothelial nitric oxide synthase (eNOS) and the production of nitric oxide (NO), which is a potent vasodilator [].

Properties

CAS Number

899981-30-7

Product Name

5-amino-1-(4-bromobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide

IUPAC Name

5-amino-1-[(4-bromophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxamide

Molecular Formula

C18H16BrN5O3

Molecular Weight

430.262

InChI

InChI=1S/C18H16BrN5O3/c19-12-3-1-11(2-4-12)10-24-17(20)16(22-23-24)18(25)21-13-5-6-14-15(9-13)27-8-7-26-14/h1-6,9H,7-8,10,20H2,(H,21,25)

InChI Key

IXXDGYHKLSDLRL-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N(N=N3)CC4=CC=C(C=C4)Br)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.